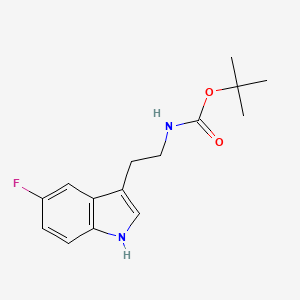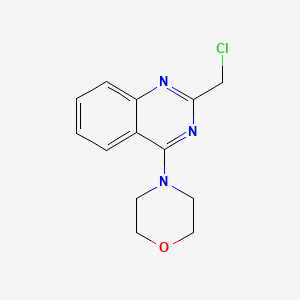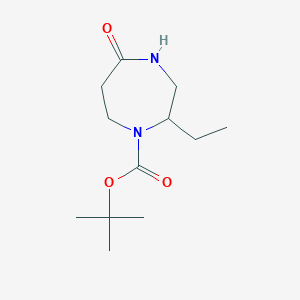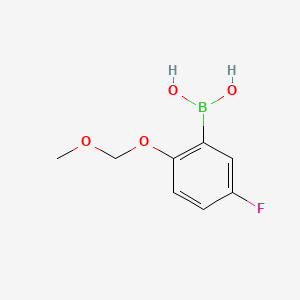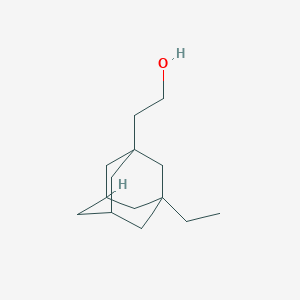
2-(3-Etil-1-adamantíl)etanol
Descripción general
Descripción
2-(3-Ethyl-1-adamantyl)ethanol is a chemical compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of an ethyl group attached to the adamantane core, along with an ethanol functional group. The unique structure of 2-(3-Ethyl-1-adamantyl)ethanol makes it an interesting subject for various scientific studies and applications.
Aplicaciones Científicas De Investigación
2-(3-Ethyl-1-adamantyl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
Target of Action
It is known that adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates interact with their targets, leading to various chemical transformations .
Biochemical Pathways
It is known that adamantane derivatives can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Result of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various applications .
Análisis Bioquímico
Biochemical Properties
2-(3-Ethyl-1-adamantyl)ethanol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes and proteins, primarily through hydrophobic interactions and hydrogen bonding. For instance, the hydroxyl group of 2-(3-Ethyl-1-adamantyl)ethanol can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, the bulky adamantane structure can affect the binding affinity and specificity of the compound towards different biomolecules .
Cellular Effects
2-(3-Ethyl-1-adamantyl)ethanol influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of key signaling proteins. This compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism. For example, 2-(3-Ethyl-1-adamantyl)ethanol may enhance or inhibit the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(3-Ethyl-1-adamantyl)ethanol exerts its effects through specific binding interactions with biomolecules. The hydroxyl group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition or activation. The adamantane core can also interact with hydrophobic pockets in proteins, stabilizing or destabilizing protein structures. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Ethyl-1-adamantyl)ethanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Ethyl-1-adamantyl)ethanol remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(3-Ethyl-1-adamantyl)ethanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, 2-(3-Ethyl-1-adamantyl)ethanol can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
2-(3-Ethyl-1-adamantyl)ethanol is involved in various metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which are responsible for its metabolism. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, 2-(3-Ethyl-1-adamantyl)ethanol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be preferentially transported to lipid-rich regions due to its hydrophobic nature. This distribution pattern can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-(3-Ethyl-1-adamantyl)ethanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins. These interactions can modulate the compound’s activity and influence cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-adamantyl)ethanol typically involves the functionalization of the adamantane coreThis can be achieved through a series of reactions, including radical-based functionalization and carbocation intermediates .
Industrial Production Methods
Industrial production of 2-(3-Ethyl-1-adamantyl)ethanol may involve large-scale alkylation and functionalization processes. These processes often utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of advanced techniques such as continuous flow reactors and high-throughput screening can further enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethyl-1-adamantyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the adamantane core can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various functionalized adamantane derivatives, such as 2-(3-Ethyl-1-adamantyl)aldehyde and 2-(3-Ethyl-1-adamantyl)carboxylic acid. These products can further undergo additional reactions to form more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(3-Ethyl-1-adamantyl)ethanol include other adamantane derivatives, such as:
- 1-Adamantanol
- 2-Adamantanone
- 1-Adamantylamine
Uniqueness
The uniqueness of 2-(3-Ethyl-1-adamantyl)ethanol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group and ethanol functional group differentiates it from other adamantane derivatives, potentially leading to unique reactivity and applications.
Propiedades
IUPAC Name |
2-(3-ethyl-1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)3-4-15/h11-12,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXXDSJSUSJJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263209 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-04-8 | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyltricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


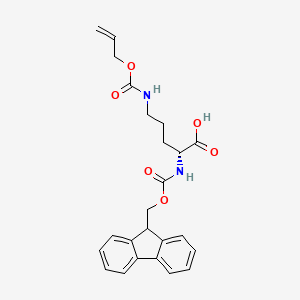
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)
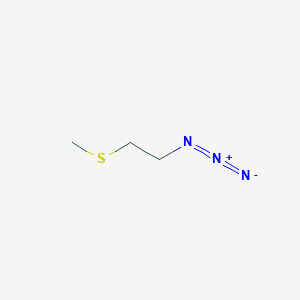

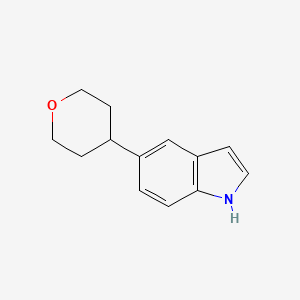

![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)
![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)
